1-Methylcyclohex-2-en-1-yl 3-(pyrrolidin-1-yl)propanoate
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Overview
Description
1-Methylcyclohex-2-en-1-yl 3-(pyrrolidin-1-yl)propanoate is an organic compound that features a cyclohexene ring substituted with a methyl group and a pyrrolidine ring attached to a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methylcyclohex-2-en-1-yl 3-(pyrrolidin-1-yl)propanoate typically involves the esterification of 1-Methylcyclohex-2-en-1-ol with 3-(pyrrolidin-1-yl)propanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Methylcyclohex-2-en-1-yl 3-(pyrrolidin-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various esters or amides depending on the nucleophile used.
Scientific Research Applications
1-Methylcyclohex-2-en-1-yl 3-(pyrrolidin-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methylcyclohex-2-en-1-yl 3-(pyrrolidin-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active components, which can then interact with enzymes or receptors in biological systems. The cyclohexene and pyrrolidine rings may contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(1-Cyclohexen-1-yl)pyrrolidine: Similar structure but lacks the propanoate ester group.
3-(Pyrrolidin-1-yl)propanoic acid: Contains the pyrrolidine and propanoic acid moieties but lacks the cyclohexene ring.
Cyclohexanone pyrrolidine enamine: Similar cyclohexene and pyrrolidine structure but different functional groups.
Uniqueness
1-Methylcyclohex-2-en-1-yl 3-(pyrrolidin-1-yl)propanoate is unique due to the combination of its cyclohexene, pyrrolidine, and ester functionalities. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
CAS No. |
62823-58-9 |
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Molecular Formula |
C14H23NO2 |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
(1-methylcyclohex-2-en-1-yl) 3-pyrrolidin-1-ylpropanoate |
InChI |
InChI=1S/C14H23NO2/c1-14(8-3-2-4-9-14)17-13(16)7-12-15-10-5-6-11-15/h3,8H,2,4-7,9-12H2,1H3 |
InChI Key |
LEURRKGWJJRPJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC=C1)OC(=O)CCN2CCCC2 |
Origin of Product |
United States |
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